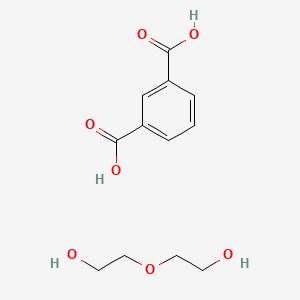
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-(2-hydroxyethoxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: The oxidation of hydroxyl groups results in the formation of carboxylic acids.
Reduction: The reduction of carboxylic acid groups leads to the formation of primary alcohols.
Substitution: Electrophilic aromatic substitution reactions yield various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol can be compared with other similar compounds such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but differs in the position of the carboxylic acid groups.
Terephthalic acid (1,4-benzenedicarboxylic acid): Also similar in structure but with carboxylic acid groups in the para position.
Ethylene glycol: Contains hydroxyl groups but lacks the aromatic ring and carboxylic acid groups.
The uniqueness of this compound lies in its combination of aromatic, hydroxyl, and carboxylic acid functionalities, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
60135-93-5 |
|---|---|
Molecular Formula |
C12H16O7 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H6O4.C4H10O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-1-3-7-4-2-6/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI Key |
KFGCQOLKVDHXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(COCCO)O |
Related CAS |
60135-93-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


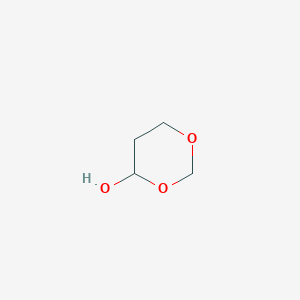
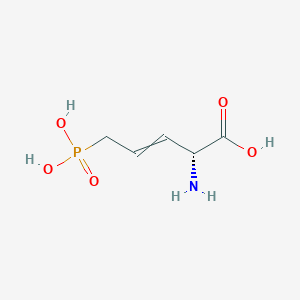

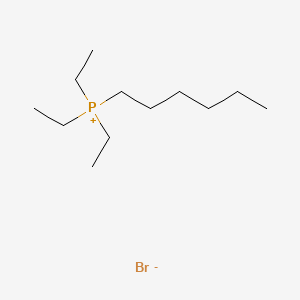

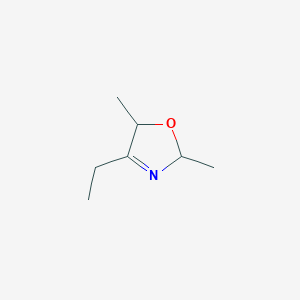
![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)

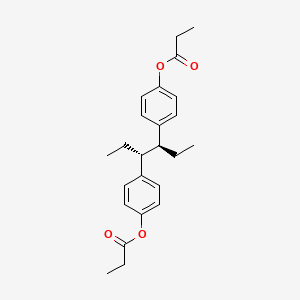


![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)


